molecular formula C12H16O B11912909 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B11912909
M. Wt: 176.25 g/mol
InChI Key: GJKPWJBCWHMXCY-UHFFFAOYSA-N
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Description

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with an ethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of 2-ethyl-naphthalene. This process can be carried out using a suitable catalyst such as palladium or platinum under high pressure and temperature conditions. The hydrogenation reaction converts the aromatic naphthalene ring into a partially saturated ring system, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on a partially hydrogenated naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Biological Activity

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, including toxicity, pharmacological effects, and metabolic pathways.

This compound is a derivative of tetrahydronaphthalene, characterized by a saturated naphthalene ring structure. Its molecular formula is C_{12}H_{16}O, and it is classified as a cyclic alcohol.

Toxicity

The acute toxicity of 1,2,3,4-tetrahydronaphthalene (the parent compound) has been studied extensively. The oral LD50 in male rats is reported to be 2860 mg/kg body weight (bw), indicating relatively low toxicity . Dermal exposure has shown an LD50 of 16,800 mg/kg bw in rabbits. Symptoms of high concentration exposure in humans include headache, nausea, vomiting, and dark green urine due to metabolic byproducts .

Pharmacological Effects

Research indicates that compounds related to tetrahydronaphthalene derivatives exhibit various pharmacological activities:

  • Opioid Receptor Antagonism : Certain analogs have been identified as opioid receptor antagonists. For instance, aminotetralins derived from tetrahydronaphthalene have shown potential in mediating behavioral disorders related to opioid receptors . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance receptor affinity and selectivity.
  • Anti-inflammatory Activity : Some studies have suggested that tetrahydronaphthalene derivatives may exhibit anti-inflammatory properties. This activity could be linked to their ability to modulate signaling pathways involved in inflammation .

Metabolism

The metabolism of 1,2,3,4-tetrahydronaphthalene primarily involves hydroxylation at the non-aromatic portion of the molecule. The metabolites are mainly excreted as glucuronides in urine. Notably, dark green urine has been observed as a symptom of metabolization in humans .

Study 1: Toxicity Evaluation

A study evaluated the long-term effects of 1,2,3,4-tetrahydronaphthalene on rats over a 28-day period. The NOAEL (No Observed Adverse Effect Level) was determined to be 15 mg/kg bw/day based on hematological changes indicative of hemolytic anemia at higher doses .

Study 2: Opioid Receptor Binding

In vitro studies on aminotetralin derivatives demonstrated significant binding affinity for kappa-opioid receptors. One derivative exhibited high antagonist potency while maintaining selectivity for the kappa receptor over mu receptors .

Data Summary

Property Value
Oral LD50 (male rats)2860 mg/kg bw
Dermal LD50 (male rabbits)16800 mg/kg bw
NOAEL (28-day study)15 mg/kg bw/day
Key metabolitesGlucuronides
Observed symptoms at high exposureHeadache, nausea, green urine

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C12H16O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-6,9,12-13H,2,7-8H2,1H3

InChI Key

GJKPWJBCWHMXCY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=CC=CC=C2C1O

Origin of Product

United States

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